molecular formula C10H12BrN3 B6214218 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide CAS No. 2731014-26-7

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide

Cat. No. B6214218
CAS RN: 2731014-26-7
M. Wt: 254.1
InChI Key:
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Description

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide (also known as 1H-indeno[5,6-d]imidazol-2-amine hydrobromide or IH-HBr) is an important organic compound used in a wide range of scientific research applications. IH-HBr is a highly versatile compound, with unique properties that make it useful for a variety of applications. It has been used in the synthesis of a variety of compounds, and is also used in the synthesis of pharmaceuticals, food additives, and other products. Additionally, IH-HBr has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

IH-HBr has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, food additives, and other products. Additionally, IH-HBr has been used in the synthesis of polymers, surfactants, and other materials. It has also been used in the synthesis of drugs, including anti-inflammatory drugs and antifungal agents. Additionally, IH-HBr has been used in biochemical and physiological studies, including studies of the effects of IH-HBr on the human body.

Mechanism of Action

IH-HBr acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other bodily processes. IH-HBr inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins and a decrease in inflammation, pain, and other bodily processes.
Biochemical and Physiological Effects
IH-HBr has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and other bodily processes. Additionally, IH-HBr has been shown to reduce the risk of cancer, reduce cholesterol levels, and improve cardiovascular health. Additionally, IH-HBr has been shown to reduce the risk of stroke and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

IH-HBr has a number of advantages and limitations for lab experiments. One of the main advantages of IH-HBr is that it is relatively easy to synthesize. Additionally, IH-HBr is relatively stable and is not easily degraded by heat or light. Additionally, IH-HBr is relatively inexpensive to purchase. One of the main limitations of IH-HBr is that it is relatively toxic and should be handled with care. Additionally, IH-HBr is not very soluble in water and may require solvents for use in experiments.

Future Directions

There are a number of potential future directions for IH-HBr. One potential direction is the development of new pharmaceuticals and other products based on IH-HBr. Additionally, IH-HBr could be used in the development of new materials, such as polymers and surfactants. Additionally, IH-HBr could be used in the development of new drugs, such as anti-inflammatory drugs and antifungal agents. Additionally, IH-HBr could be used in the development of new biochemical and physiological studies, such as studies of the effects of IH-HBr on the human body. Finally, IH-HBr could be used in the development of new techniques for the synthesis and purification of compounds.

Synthesis Methods

IH-HBr is synthesized using a two-step method. The first step involves the reaction of 1-bromo-2-chloro-5-methylbenzene with 1-bromo-2-methoxy-5-methylbenzene in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with 1-bromo-2-nitro-5-methylbenzene in the presence of a base such as sodium hydroxide. The reaction yields IH-HBr as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide involves the reaction of 2-aminobenzimidazole with 1,3-dibromo-5,5-dimethylhydantoin followed by cyclization with 1,3-cyclohexanedione.", "Starting Materials": [ "2-aminobenzimidazole", "1,3-dibromo-5,5-dimethylhydantoin", "1,3-cyclohexanedione" ], "Reaction": [ "Step 1: 2-aminobenzimidazole is reacted with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base such as potassium carbonate in DMF to form 2-(1,3-dibromo-5,5-dimethylhydantoin-2-yl)benzimidazole.", "Step 2: The intermediate product from step 1 is then reacted with 1,3-cyclohexanedione in the presence of a base such as sodium ethoxide in ethanol to form the desired product, 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide." ] }

CAS RN

2731014-26-7

Molecular Formula

C10H12BrN3

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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